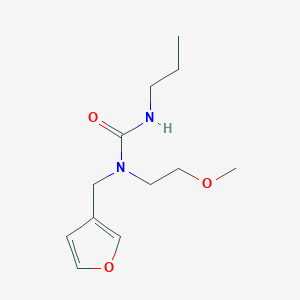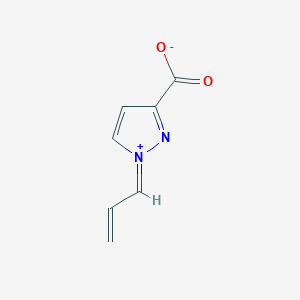
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, also known as MTIP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MTIP is a small molecule that acts as a selective antagonist of the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that plays a crucial role in cognitive function, memory, and learning.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, focusing on six unique applications:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its unique structure allows it to interfere with specific cellular pathways that are crucial for cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it useful in the development of new antibiotics. Its mechanism of action involves disrupting the cell wall synthesis of bacteria, leading to cell death. This makes it a valuable asset in the fight against antibiotic-resistant bacterial strains .
Anti-inflammatory Applications
Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It has been shown to protect neurons from oxidative stress and apoptosis, which are key factors in the progression of these diseases .
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S/c1-26-12-6-8-13(9-7-12)27(24,25)14-10-22(11-14)17(23)15-4-2-3-5-16(15)18(19,20)21/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUNQCNRUCNDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2660817.png)


![2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2660823.png)



![2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2660829.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2660830.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2660831.png)

![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2660836.png)

